molecular formula C9H13NO2 B1649420 4-Methoxy-2,3,5-trimethylpyridine 1-oxide CAS No. 86604-80-0

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No. B1649420
CAS RN: 86604-80-0
M. Wt: 167.2 g/mol
InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N
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Description

4-Methoxy-2,3,5-trimethylpyridine 1-oxide is a reagent used in the synthesis of Omeprazole, a proton pump inhibitor for the reduction of stomach acids .


Synthesis Analysis

The synthesis of 4-Methoxy-2,3,5-trimethylpyridine involves the substitution of the chlorine in 11 with methoxide ion, which can be oxidized to the corresponding N-oxide . This constitutes a new and efficient route to compound 2 in an overall yield of 43% .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide involves a methoxy group attached to the 4th position of the pyridine ring, which is further substituted with methyl groups at the 2nd, 3rd, and 5th positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methoxy-2,3,5-trimethylpyridine include the substitution of the chlorine in 11 with methoxide ion, followed by oxidation to yield the corresponding N-oxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide include a molecular weight of 167.20 g/mol, a topological polar surface area of 34.7 Ų, and a complexity of 152 .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Methoxy-2,3,5-trimethylpyridine, an important precursor for the synthesis of compounds with gastric-acid inhibiting activity, can be efficiently synthesized and converted to its N-oxide form, demonstrating its utility in medicinal chemistry (Mittelbach et al., 1988). Another study highlighted its reaction with ethyl bromoacetate, producing ethyl glyoxylate in high yield, showcasing its reactivity and potential in organic synthesis (H. Tien, M. Yeh, J. Tien, 1977).

Coordination Chemistry and Material Science

In the field of coordination chemistry and material science, 4-methoxypyridine N-oxide demonstrates its versatility by bridging multiple silver atoms to form 1-D coordination polymers. This property is significant for designing new materials with specific electrical or optical characteristics (R. Puttreddy, P. Steel, 2014).

Electrochemical Applications

A terthienyl derivative, related to 4-methoxypyridine, was synthesized for electrochemical applications, particularly for electrogenerating new conducting polymers. This research underscores the compound's relevance in creating advanced materials for electronic devices (C. Zanardi et al., 2006).

Medicinal Chemistry

Malloapeltine, a pyridine-type alkaloid featuring a 4-methoxy-3-cyano-pyridine 1-oxide structure, was isolated from Mallotus apelta, demonstrating significant anti-HIV activity. This finding reveals the potential of 4-methoxypyridine derivatives in the development of antiviral drugs (Xiao Cheng, Z. Meng, Zhong-liang Chen, 1998).

Chelating Agents and Iron Mobilization

2-Hydroxypyridine-N-oxides, including derivatives of 4-methoxy-2,3,5-trimethylpyridine, have shown effectiveness as chelators for iron mobilization. Their ability to remove iron from human transferrin and horse spleen ferritin at pH 7.4 surpasses that of desferrioxamine, illustrating their potential in treating iron overload and related disorders (G. Kontoghiorghes, 1987).

Safety And Hazards

When handling 4-Methoxy-2,3,5-trimethylpyridine 1-oxide, it is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXZAMWCPXYFKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443652
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

CAS RN

86604-80-0
Record name Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86604-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

22.6 g of sodium are dissolved in 4 1 of methanol under argon. 120 g of 2,3,5-trimethyl-4-nitropyridine 1-oxide are then added portionwise thereto and the solution is left to boil under reflux overnight. The pH is adjusted to 7 by means of 5N hydrogen chloride in ethyl acetate while cooling and the mixture is then evaporated in vacuo. The residue is taken up in 1.5 1 of methylene chloride, the solution is filtered throuqh siliceous earth, which is rinsed with 0.5 1 of methylene chloride, the combined filtrates are evaporated in vacuo and the residue is crystallized from petroleum ether. There is obtained 4-methoxy-2,3,5-trimethylpyridine 1-oxide of melting point 48°-50°.
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Synthesis routes and methods II

Procedure details

2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) was dissolved in conc. H2SO4 (1200 ml, 22.08 moles) in a 50 liters reaction vessel. A nitration solution (1750 ml, 32.2 moles conc. H2SO4 and 2065 ml, 29.84 moles 65% HNO3) was added at 90° C. during 1 hour. The solution was stirred at 90° for 1.5 hours and thereafter cooled to 30° C. The pH of the reaction mixture was then adjusted by adding 10M NaOH (11.65 liters, 116.5 moles) during cooling with water so that the temperature was kept below 40° C. The NaOH was added during about 2 hours. Thereafter CH2Cl2 (25 liters) was added and the mixture stirred vigorously for 30 minutes. The phases formed were separated and the CH2Cl2 -phase was transferred to a 100 liters reaction vessel. The water phase was discarded. The methylenechloride was distilled off. To the remainder was added 15 l of toluene which was then distilled off under reduced pressure, followed by another 15 l portion of toluene which was also removed by distillation. 8 liters of methanol was added and the mixture heated to boiling temperature. A solution of NaOH (595 g, 14.9 moles) in CH3OH (16 liters) was added during about 1.5 hours. The reaction mixture obtained was cooled and its pH adjusted to 8 using conc. H2SO4 (250 ml, 4.6 moles). Remaining methanol was distilled off and CH2Cl2 (20 liters) was added to the remainder. The mixture was stirred for about 30 minutes and inorganic salts were filtered off and washed with CH2Cl2. The filtrates obtained were pooled and evaporated, yielding 1287 g of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%. The identity of the reaction product was confirmed with 1H and 13C NMR. 1H-NMR: δ(COCl3) 2.22(s,3H),2.27(s,3H),2.51(s,3H),3.81(s,3H),8.18(s,1H).
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1750 mL
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2065 mL
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11.65 L
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595 g
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250 mL
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Synthesis routes and methods III

Procedure details

To a solution of sodium methoxide, prepared from Na (8.62 g, 0.375 mol) and MeOH (500 ml), was added 4-nitro-2,3,5-trimethylpyridine-N-oxide (45.5 g, 0.25 mol). The reaction mixture was refluxed for 5 h, cooled to rt and most of the solvent removed in vacuo. The slurry was diluted with water (100 ml) and extracted with CH2Cl2 (3×100 ml). The extracts were combined, washed with sat. NaCl solution, dried (MgSO4) and the solvent removed in vacuo to give 4-methoxy-2,3,5-trimethylpyridine-N-oxide as a semi-solid (37.5 g, 90%).
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500 mL
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45.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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